Cas no 70174-49-1 (3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)-)
![3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)- structure](https://pt.kuujia.com/scimg/cas/70174-49-1x500.png)
70174-49-1 structure
Nome do Produto:3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)-
3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)-
- (6R)-3,7,7-trimethyl-4-oxabicyclo[4.1.0]hept-2-en-5-one
- (1R,6S)-4,7,7-Trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one
- 3-oxabicy<wbr>
- LogP
- (1R,cis)-4,7,7-Trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one
- SCHEMBL10696152
- EC 615-077-1
- (1R,6S)- 4,7,7-Trimethyl-3-oxabicyclo(4.1.0)hept-4-en-2-one
- 70174-49-1
- WHUFACPDKQXVMW-BQBZGAKWSA-N
-
- Inchi: InChI=1S/C9H12O2/c1-5-4-6-7(8(10)11-5)9(6,2)3/h4,6-7H,1-3H3/t6-,7-/m0/s1
- Chave InChI: WHUFACPDKQXVMW-BQBZGAKWSA-N
- SMILES: CC1=CC2C(C2(C)C)C(=O)O1
Propriedades Computadas
- Massa Exacta: 152.08376
- Massa monoisotópica: 152.083729621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 250
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 26.3Ų
- XLogP3: 1.7
Propriedades Experimentais
- PSA: 26.3
3-Oxabicyclo[4.1.0]hept-4-en-2-one, 4,7,7-trimethyl-, (1R)- Literatura Relacionada
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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